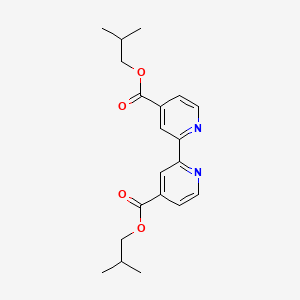
2-(3-Chloropropyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)thiazole typically involves the reaction of thiazole with 1,3-dichloropropane under basic conditions. A common method includes:
Reactants: Thiazole, 1,3-dichloropropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as distillation or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions: 2-(3-Chloropropyl)thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at 0-5°C.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux temperature.
Major Products:
Substitution: 2-(3-Azidopropyl)thiazole
Oxidation: this compound sulfone
Reduction: 2-(3-Hydroxypropyl)thiazole
科学的研究の応用
2-(3-Chloropropyl)thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive nature.
作用機序
The biological activity of 2-(3-Chloropropyl)thiazole is primarily due to its ability to interact with various molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, such as transpeptidases.
Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall integrity and subsequent cell death.
類似化合物との比較
- 2-(3-Bromopropyl)thiazole
- 2-(3-Iodopropyl)thiazole
- 2-(3-Hydroxypropyl)thiazole
Comparison:
- Reactivity: 2-(3-Chloropropyl)thiazole is less reactive than its bromine and iodine analogs but more reactive than the hydroxy derivative.
- Applications: While all these compounds can be used in similar synthetic applications, the chlorine derivative is often preferred due to its balance of reactivity and stability.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H8ClNS |
|---|---|
分子量 |
161.65 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
InChIキー |
AQOLDEZFPRHPJI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)
![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

